molecular formula C22H24N2O4S B2386498 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 313515-72-9

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2386498
CAS RN: 313515-72-9
M. Wt: 412.5
InChI Key: PNFHBHHQLPNUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocycle. Thiazoles are known for their wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, thiazole derivatives are often synthesized by condensation of α-haloketones or α-haloaldehydes with thioamides .


Molecular Structure Analysis

The molecule contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also has an isopropylphenyl group, a trimethoxybenzyl group, and an amide group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .

Scientific Research Applications

Antibacterial Activity

Thiazoles are known for their antibacterial properties . In particular, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides, which combine thiazole and sulfonamide groups, have been synthesized and investigated for their antibacterial activity . These molecules display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Antifungal Activity

Thiazoles also exhibit antifungal properties . The specific antifungal activity of “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” would need to be investigated further.

Anti-inflammatory Activity

Thiazoles have been found to possess anti-inflammatory properties . This suggests that “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” could potentially be used in the treatment of inflammatory conditions.

Antitumor Activity

Thiazoles have shown potential as antitumor agents . The specific antitumor activity of “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” would need to be investigated further.

Antitubercular Activity

Thiazoles have demonstrated antitubercular properties . This suggests that “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Thiazoles have been found to possess antidiabetic properties . This suggests that “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” could potentially be used in the treatment of diabetes.

Antiviral Activity

Thiazoles also exhibit antiviral properties . The specific antiviral activity of “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” would need to be investigated further.

Antioxidant Activity

A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Thiazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research might explore new synthesis methods, investigate the compound’s biological activity, or develop new applications for this compound.

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-13(2)14-6-8-15(9-7-14)17-12-29-22(23-17)24-21(25)16-10-18(26-3)20(28-5)19(11-16)27-4/h6-13H,1-5H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFHBHHQLPNUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.